molecular formula C14H15ClOS B1420669 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carbonyl chloride CAS No. 1160248-96-3

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carbonyl chloride

Cat. No.: B1420669
CAS No.: 1160248-96-3
M. Wt: 266.8 g/mol
InChI Key: UHIIXZYVBNUBDF-UHFFFAOYSA-N
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Description

Molecular Classification and Nomenclature

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carbonyl chloride belongs to the benzothiophene class of heterocyclic aromatic compounds, specifically categorized as a substituted benzo[b]thiophene derivative. The compound features a bicyclic aromatic system consisting of a benzene ring fused to a thiophene ring, with specific substitutions that define its chemical identity and reactivity profile.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. Alternative naming systems recognize this compound as 6-(2-methylbutan-2-yl)-1-benzothiophene-3-carbonyl chloride, reflecting the tert-pentyl substituent structure. The carbonyl chloride functional group at position 3 of the benzothiophene ring system represents the most reactive site of the molecule, conferring electrophilic properties characteristic of acyl chlorides.

The molecular classification places this compound within the broader category of sulfur-containing heterocycles, specifically those exhibiting aromatic character through the extended pi-electron system spanning both the benzene and thiophene rings. The structural arrangement creates a planar aromatic framework that contributes to the compound's stability and electronic properties.

Table 1: Molecular Classification Data

Classification Category Specification
Chemical Class Benzothiophene derivative
Ring System Bicyclic aromatic heterocycle
Heteroatom Sulfur
Functional Groups Carbonyl chloride, alkyl substituent
Aromatic Character Extended pi-conjugation system

Historical Context and Discovery

The benzothiophene scaffold represents a foundational structure in heterocyclic chemistry, with the parent benzothiophene compound having been extensively studied since the late 19th century. Thiophene itself was discovered by Viktor Meyer in 1882 as a contaminant in benzene, initially detected through its characteristic blue color formation with isatin in sulfuric acid. This discovery marked the beginning of systematic investigations into sulfur-containing aromatic heterocycles.

The development of substituted benzothiophene derivatives, including carbonyl chloride functionalized compounds, emerged from advancing synthetic methodologies in the 20th century. The specific compound this compound was first cataloged in chemical databases around 2010, reflecting the evolution of specialized synthetic techniques capable of introducing bulky alkyl substituents onto the benzothiophene framework.

Research into benzothiophene derivatives gained significant momentum due to their recognition as privileged structures in medicinal chemistry. The benzothiophene moiety appears in numerous pharmaceutical compounds, including raloxifene, zileuton, and sertaconazole, which collectively demonstrate the therapeutic potential of this chemical class. This pharmaceutical relevance has driven extensive research into synthetic methodologies for accessing diverse benzothiophene derivatives, including specialized compounds like the subject carbonyl chloride.

The historical development of benzothiophene chemistry parallels advances in organic synthesis, particularly in the areas of cyclization reactions, cross-coupling methodologies, and functional group transformations. Modern synthetic approaches to benzothiophene derivatives employ sophisticated catalytic systems and strategic bond-forming reactions that enable the preparation of complex substituted structures.

Structural Significance within Benzothiophene Family

The structural architecture of this compound exhibits several distinctive features that distinguish it within the benzothiophene family. The presence of the bulky 1,1-dimethylpropyl group at position 6 introduces significant steric influence, affecting both the electronic properties and reactivity patterns of the molecule. This tertiary alkyl substituent creates a unique three-dimensional environment around the benzothiophene core, potentially influencing intermolecular interactions and biological activity profiles.

The carbonyl chloride functionality at position 3 represents a highly reactive electrophilic center, characteristic of acyl chlorides in general. This functional group enables facile nucleophilic acyl substitution reactions, making the compound valuable as a synthetic intermediate for the preparation of amides, esters, and other carbonyl derivatives. The positioning of this reactive group adjacent to the thiophene sulfur atom creates an electronic environment influenced by the heteroaromatic system.

Comparative analysis with related benzothiophene structures reveals the unique substitution pattern of this compound. Unlike simpler benzothiophene derivatives that may contain only small alkyl or aryl substituents, the combination of a bulky tertiary alkyl group and a reactive carbonyl chloride creates a molecule with distinct chemical properties. The structural arrangement provides opportunities for selective functionalization and incorporation into larger molecular frameworks.

Table 2: Structural Comparison within Benzothiophene Family

Compound Type Substitution Pattern Key Structural Features
Parent benzothiophene Unsubstituted Basic aromatic heterocycle
This compound 3-Carbonyl chloride, 6-tert-pentyl Bulky alkyl group, reactive acyl chloride
Related carboxylic acid analog 3-Carboxylic acid, 6-tert-pentyl Similar substitution, different functional group
Tetrahydro analog Reduced ring system Saturated cyclohexene portion

The benzothiophene ring system itself contributes significant aromatic stabilization through delocalization of pi-electrons across the fused ring structure. The sulfur heteroatom participates in this aromatic system while maintaining its characteristic chemical properties, including potential coordination sites and electronic effects. The planarity of the aromatic framework facilitates pi-stacking interactions and contributes to the overall stability of the compound.

Standard Identifiers and Registry Information

The comprehensive identification of this compound relies on multiple standardized chemical identifier systems that enable unambiguous specification of the compound across scientific databases and chemical literature. The Chemical Abstracts Service registry number 1160248-96-3 serves as the primary unique identifier for this compound in chemical databases worldwide.

The molecular formula C14H15ClOS accurately represents the atomic composition, indicating fourteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, one oxygen atom, and one sulfur atom, yielding a molecular weight of 266.8 grams per mole. This molecular weight places the compound in the range typical for substituted benzothiophene derivatives with moderate-sized substituents.

The International Chemical Identifier (InChI) provides a standardized text representation of the molecular structure: InChI=1S/C14H15ClOS/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h5-8H,4H2,1-3H3. This identifier encodes the complete connectivity and stereochemical information of the molecule, enabling computational reconstruction of the structure.

Table 3: Standard Chemical Identifiers

Identifier Type Value
Chemical Abstracts Service Number 1160248-96-3
Molecular Formula C14H15ClOS
Molecular Weight 266.8 g/mol
InChI InChI=1S/C14H15ClOS/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h5-8H,4H2,1-3H3
InChI Key UHIIXZYVBNUBDF-UHFFFAOYSA-N
SMILES CCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)Cl

The Simplified Molecular Input Line Entry System (SMILES) notation CCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)Cl provides a linear text representation that captures the essential connectivity patterns of the molecule. This notation system enables computational processing and database searching while maintaining human readability for structural verification.

Additional registry information includes the MFCD number MFCD12197877, which serves as an identifier within the MDL Information Systems database structure. The compound also carries various supplier-specific catalog numbers and synonyms that facilitate procurement and literature searching across different chemical databases and commercial sources.

Properties

IUPAC Name

6-(2-methylbutan-2-yl)-1-benzothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClOS/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIIXZYVBNUBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187595
Record name 6-(1,1-Dimethylpropyl)benzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160248-96-3
Record name 6-(1,1-Dimethylpropyl)benzo[b]thiophene-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160248-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylpropyl)benzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carbonyl chloride is a synthetic compound with notable biological activity and potential therapeutic applications. Its structure includes a benzothiophene moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative analysis with related compounds.

  • Chemical Name : this compound
  • CAS Number : 1160248-96-3
  • Molecular Formula : C14H15ClOS
  • Molecular Weight : 266.79 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's carbonyl chloride functional group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to receptors, altering their activity and affecting downstream signaling.
  • Antioxidant Activity : Preliminary studies suggest that compounds in this class may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity Overview

Research indicates that this compound demonstrates significant biological activities, including:

  • Anticancer Properties : Studies have shown promising anticancer effects against various cell lines, including leukemia and breast cancer cells. The compound exhibits cytotoxicity towards these cancer cells while maintaining a favorable safety profile.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructure CharacteristicsUnique Features
Benzothiophene-3-carboxylic acidLacks alkyl substitution; simpler structurePrimarily studied for basic properties
6-Methyl-1-benzothiophene-3-carboxylic acidContains a methyl group instead of dimethylpropylDifferent steric effects influencing reactivity
2-(4-Methylphenyl)benzothiophene-3-carboxylic acidContains a para-methylphenyl substituentEnhanced lipophilicity affecting bioavailability

The bulky 1,1-dimethylpropyl group in the target compound significantly influences its steric and electronic properties compared to its analogs. This structural variation enhances its effectiveness as an antioxidant and potential therapeutic agent.

Case Studies

Several studies have investigated the biological effects of benzothiophene derivatives, including this compound:

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of the compound on leukemia and breast cancer cell lines. Results indicated significant growth inhibition at low concentrations (10 µM), demonstrating its potential as an anticancer agent .
  • Anti-inflammatory Research :
    • Another investigation focused on the anti-inflammatory properties of related benzothiophene compounds. Findings suggested that these compounds could inhibit key inflammatory mediators, indicating potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural Features and Molecular Data

The compound is compared to three closely related benzothiophene derivatives (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carbonyl chloride C₁₄H₁₅ClOS 266.79 1160248-96-3 tert-Pentyl (C5), carbonyl chloride
6-tert-Butyl-1-benzothiophene-3-carbonyl chloride C₁₃H₁₃ClOS 252.76 1160248-92-9 tert-Butyl (C4), carbonyl chloride
6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride C₁₄H₁₉ClOS 270.82 1160248-94-1 tert-Pentyl, tetrahydrobenzothiophene

Key Observations :

  • Substituent Bulk : The tert-pentyl group in the target compound introduces greater steric hindrance compared to tert-butyl (6-tert-butyl analog) due to its longer alkyl chain (C5 vs. C4). This impacts reactivity in nucleophilic substitution reactions .
  • Ring Saturation : The tetrahydro derivative (4,5,6,7-tetrahydro-1-benzothiophene) lacks full aromaticity, reducing conjugation and altering electronic properties compared to the fully aromatic analogs .

Physicochemical Properties

While explicit data on melting points or solubility are unavailable, inferences can be drawn:

  • Molecular Weight : The tetrahydro derivative’s higher molecular weight (270.82 g/mol) may correlate with increased melting points due to additional hydrogen bonding or van der Waals interactions .

Research Findings and Challenges

  • Crystallography : Structural studies using SHELX software (e.g., SHELXL, SHELXS) confirm the tert-pentyl group’s spatial orientation and its impact on crystal packing .
  • Stability Concerns : The tert-pentyl substituent may increase susceptibility to oxidative degradation compared to tert-butyl, necessitating stabilization strategies in synthetic workflows .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carbonyl chloride, and what analytical methods validate its purity?

  • Methodology : The compound is typically synthesized via Friedel-Crafts alkylation to introduce the 1,1-dimethylpropyl group to the benzothiophene core, followed by carbonyl chloride formation using thionyl chloride (SOCl₂) under anhydrous conditions . Purity is validated via:

  • NMR (¹H/¹³C) to confirm substituent positions and structural integrity.
  • IR spectroscopy to detect the carbonyl chloride peak (~1770 cm⁻¹).
  • HPLC with UV detection (≥95% purity threshold) to assess impurities, as described in similar benzothiophene derivatives .
  • Elemental analysis to verify stoichiometry.

Q. How does the steric bulk of the 1,1-dimethylpropyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodology : Steric hindrance from the tert-pentyl group reduces reaction rates with bulky nucleophiles. Kinetic studies under controlled conditions (e.g., THF at 0–25°C) can quantify this effect. Compare reactivity with less-hindered analogs (e.g., unsubstituted benzothiophene carbonyl chlorides) using in situ FTIR or LC-MS to track reaction progress .

Q. What are the recommended storage conditions to prevent hydrolysis of the carbonyl chloride moiety?

  • Methodology : Store under inert gas (argon) at –20°C in flame-sealed ampoules. Monitor hydrolytic degradation via periodic ¹H NMR in deuterated DMSO; look for carboxylic acid formation (disappearance of Cl⁻ peak at ~3.3 ppm in D₂O exchange experiments) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density and Fukui indices on the benzothiophene ring. Compare predicted electrophilic attack sites (e.g., C4 vs. C7) with experimental outcomes (e.g., bromination or nitration products analyzed via LC-HRMS) .

Q. What advanced chromatographic techniques resolve co-eluting impurities in scaled-up syntheses?

  • Methodology : Use HPLC-DAD-ESI/MS with a C18 column (gradient elution: acetonitrile/0.1% formic acid) to separate isomers or byproducts. For persistent co-elution, employ chiral columns or supercritical fluid chromatography (SFC) with CO₂/MeOH modifiers .

Q. How do contradictory spectral data (e.g., conflicting melting points or NMR shifts) arise, and how should they be addressed?

  • Root cause analysis : Contradictions may stem from:

  • Polymorphism (e.g., differing crystal packing affecting melting points).
  • Residual solvents altering NMR shifts (confirm via TGA/DSC and 2D NMR).
  • Stereochemical impurities (e.g., axial vs. equatorial tert-pentyl conformers).
    • Resolution : Recrystallize from hexane/ethyl acetate, reacquire NMR under standardized conditions (e.g., 500 MHz, CDCl₃), and cross-validate with X-ray crystallography .

Q. What strategies optimize the Friedel-Crafts alkylation step to minimize carbocation rearrangements?

  • Methodology : Use Lewis acids (e.g., AlCl₃) at low temperatures (–10°C) to stabilize the carbocation intermediate. Monitor rearrangement byproducts (e.g., via GC-MS headspace analysis) and adjust solvent polarity (e.g., nitrobenzene vs. DCM) to modulate reaction kinetics .

Data Contradiction & Stability Studies

Q. How can researchers reconcile discrepancies in reported bioactivity data for derivatives of this compound?

  • Methodology : Standardize assay conditions (e.g., cell line viability, incubation time) and validate compound stability in the assay medium (e.g., PBS at 37°C for 24h via LC-MS). Use a reference inhibitor (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

Q. What mechanistic insights explain the compound’s instability under prolonged UV exposure?

  • Methodology : Conduct photostability studies in a solar simulator (ICH Q1B guidelines). Analyze degradation products via HRMS and EPR spectroscopy to detect radical intermediates. Compare with TD-DFT predictions of UV absorption spectra to identify vulnerable moieties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carbonyl chloride

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